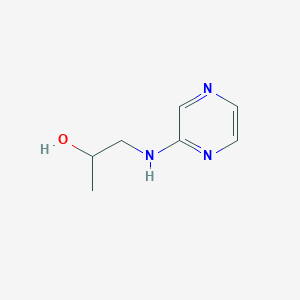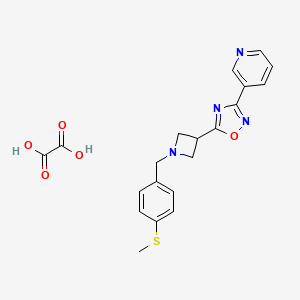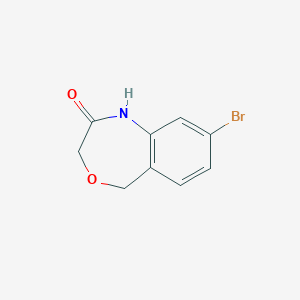
1-乙烯基环丙烷-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenylcyclopropane-1-carboxylic acid is a compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of 1-Ethenylcyclopropane-1-carboxylic acid involves the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle .Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
The last step of ethylene biosynthesis is catalyzed by the non-heme iron containing 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACCO) via the oxidation of ACC in the presence of dioxygen and ascorbate . The products of the reaction are ethylene and cyanoformate (which is further converted into HCN and CO2) .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .科学研究应用
作为乙烯前体的作用
1-乙烯基环丙烷-1-羧酸,与1-氨基环丙烷-1-羧酸(ACC)密切相关,是乙烯生物合成中的关键前体,乙烯是一种植物激素,负责调节各种发育过程和应对压力的反应。Polko和Kieber(2019)的研究强调ACC作为乙烯前体和独立于乙烯合成的信号分子的双重作用,有助于植物发育和病原体应答机制(Polko & Kieber, 2019)。
与乙烯无关的信号传导
Vanderstraeten和Van Der Straeten(2017)深入探讨了ACC合成的调节、其在植物组织中的运输以及其作为与乙烯无关信号的潜力。这突显了ACC在乙烯生物合成之外的复杂作用,影响植物生长和适应环境变化(Vanderstraeten & Van Der Straeten, 2017)。
通过微生物相互作用减轻压力
Tiwari等人(2018)探讨了利用产生ACC脱氨酶的根际细菌来减轻巴拿马草对盐胁迫和干旱胁迫的应用,突出了通过操纵ACC水平来提高植物对生物胁迫的抗性的生物技术应用(Tiwari et al., 2018)。
ACC的运输和调节
对植物内ACC的运输机制的研究已经确定了特定的转运蛋白,如赖氨酸组氨酸转运蛋白1(LHT1),这些转运蛋白在ACC的运动性和在植物细胞中的功能中发挥作用,暗示了ACC分布如何影响植物生长和应对压力的方式(Shin et al., 2015)。
对乙烯生物合成的机理洞察
Thrower等人(2006)关于ACC氧化酶的研究提供了关于ACC如何转化为乙烯的机理洞察,揭示了乙烯生产及其调节的酶促过程,这对于控制农业中乙烯水平具有重要意义(Thrower et al., 2006)。
作用机制
Target of Action
The primary target of 1-Ethenylcyclopropane-1-carboxylic acid (ACC) is the ethylene biosynthesis pathway in plants . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Mode of Action
ACC interacts with its targets, ACSs and ACOs, to facilitate the production of ethylene, a plant hormone . This interaction results in changes in the plant’s growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and responses to biotic and abiotic stresses .
Biochemical Pathways
The biochemical pathway affected by ACC is the ethylene biosynthesis pathway . The biosynthesis starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC, which is catalyzed by ACS . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACO .
Pharmacokinetics
It is known that acc can be conjugated to three different derivatives . ACC can also be metabolized by bacteria using ACC-deaminase, favoring plant growth and lowering stress susceptibility . ACC is also subjected to a sophisticated transport mechanism to ensure local and long-distance ethylene responses .
Result of Action
The molecular and cellular effects of ACC’s action are primarily related to the production of ethylene. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . These include germination, leaf and floral senescence and abscission, fruit ripening, and the response to various stresses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ACC. For example, ACC formation differs in response to developmental, hormonal, and environmental cues . Additionally, exogenous ethylene or ACC may increase stress tolerance of plants in long-term experiments .
安全和危害
未来方向
Ethylene and its precursor 1-aminocyclopropane-1-carboxylic acid (ACC) actively participate in plant developmental, defense and symbiotic programs . In this sense, ethylene and ACC play a central role in the regulation of bacterial colonization (rhizospheric, endophytic, and phyllospheric) by the modulation of plant immune responses and symbiotic programs, as well as by modulating several developmental processes, such as root elongation .
生化分析
Biochemical Properties
1-Ethenylcyclopropane-1-carboxylic acid plays a crucial role in biochemical reactions . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This compound interacts with various enzymes, proteins, and other biomolecules, significantly influencing their function and activity .
Cellular Effects
The effects of 1-Ethenylcyclopropane-1-carboxylic acid on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Ethenylcyclopropane-1-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, significantly influencing the biochemical landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethenylcyclopropane-1-carboxylic acid change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of 1-Ethenylcyclopropane-1-carboxylic acid vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
1-Ethenylcyclopropane-1-carboxylic acid is involved in several metabolic pathways . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-Ethenylcyclopropane-1-carboxylic acid within cells and tissues involve specific transporters or binding proteins . It has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-Ethenylcyclopropane-1-carboxylic acid and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
1-ethenylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-6(3-4-6)5(7)8/h2H,1,3-4H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOBSLHNWIVQJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343268-26-8 |
Source


|
| Record name | 1-ethenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-propylpentanamide](/img/structure/B2390286.png)



![3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2390291.png)





![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2390301.png)
![3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2390302.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390307.png)